molecular formula C23H19ClN2O2 B2732795 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 314257-83-5

3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B2732795
CAS No.: 314257-83-5
M. Wt: 390.87
InChI Key: GAFQWOQPVLRJCK-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole (CAS 314257-83-5) is a synthetically derived nitroethyl-substituted indole with a molecular weight of 390.87 g/mol and the molecular formula C23H19ClN2O2 . This compound is characterized by a 1-methyl-2-phenyl indole core structure functionalized with a 4-chlorophenyl and a nitroethyl group, making it a valuable intermediate and subject of study in medicinal chemistry and organic synthesis. In research applications, this indole derivative demonstrates significant potential due to its promising biological activities. Studies suggest it exhibits antimicrobial properties , showing activity against both Gram-positive and Gram-negative bacteria . Furthermore, its structural features indicate potential antitumor activity ; the electron-withdrawing nitro group can enhance reactivity towards biological targets, potentially leading to cytotoxic effects against cancer cells . The compound's mechanism of action may involve inducing oxidative stress or disrupting microbial cell membranes in antimicrobial contexts, while in oncology research, it may inhibit cancer cell growth by interfering with cell signaling pathways or inducing apoptosis . The synthesis of this compound typically involves multi-step organic reactions, such as the Michael addition of indoles to β-nitrostyrenes , a powerful carbon-carbon bond-forming reaction . Its nitro group is a versatile functional handle that can be further transformed into other functionalities, such as amines, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies . This product is provided for research use only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFQWOQPVLRJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound may include:

    Formation of the hydrazone: Reacting phenylhydrazine with a suitable ketone or aldehyde to form a hydrazone intermediate.

    Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization and form the indole ring.

    Functionalization: Introducing the chlorophenyl, nitroethyl, and phenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using specific catalysts, solvents, and temperature control to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several potential therapeutic applications:

  • Antitumor Activity : Nitro-containing compounds are often investigated for their anticancer properties. The electron-withdrawing nitro group can enhance the reactivity of the compound towards biological targets, potentially leading to cytotoxic effects against cancer cells.

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. The presence of the nitro group may enhance this activity through mechanisms involving oxidative stress or by disrupting microbial cell membranes.

Neuropharmacology

Due to its structural similarity to other known psychoactive compounds, this indole derivative may have applications in neuropharmacology. Indoles are often studied for their effects on serotonin receptors, which are crucial in the treatment of mood disorders.

Case Study 1: Antitumor Activity

A study investigated the synthesis and biological evaluation of various indole derivatives, including those with nitro substituents. Results indicated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, suggesting that 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole could be a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of nitroindoles, it was found that compounds with similar functional groups demonstrated remarkable activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a potential lead structure for developing new antibiotics .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving the reaction of substituted indoles with nitroalkenes under specific conditions. The reactivity of the nitro group allows for further modifications, potentially leading to derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents on Indole Core Phenyl Ring Substituents Molecular Formula Molecular Weight Key Distinguishing Features References
3-[1-(4-Chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole (Target) 1-Methyl, 2-Phenyl 4-Chloro C23H19ClN2O2 390.87 Methyl at N1, phenyl at C2, 4-Cl on ethyl chain N/A
3-{1-(2-Chlorophenyl)-2-nitroethyl}-2-methyl-1H-indole 2-Methyl 2-Chloro C17H15ClN2O2 314.77 2-Cl on phenyl, methyl at C2 (no N-methyl)
3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole 1-Methyl 4-Fluoro C17H15FN2O2 298.32 4-F instead of 4-Cl, no C2-phenyl
5-Chloro-3-(2-nitro-1-phenylethyl)-1H-indole None None (indole C5-Cl) C16H13ClN2O2 300.74 Chlorine at C5 of indole, no N-methyl
3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole None 2-Cl, 6-F C16H12ClFN2O2 318.73 Di-halogenated phenyl (Cl and F)
3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1-methyl-1H-indole (3c) 1-Methyl 4-OCH3 C18H18N2O3 310.35 Methoxy at para position

Key Observations:

Substituent Position Effects: The target compound’s 4-chlorophenyl group contrasts with analogs bearing 2-chlorophenyl (e.g., ) or 4-fluorophenyl (e.g., ). Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter electronic interactions in binding environments. Methylation patterns: The N1-methyl group in the target compound and analogs (e.g., ) likely improves metabolic stability compared to non-methylated derivatives (e.g., ).

Spectroscopic Differences :

  • 13C-NMR : In analogs, the nitro group carbon resonates at δ ~147 ppm (e.g., δ 147.14 in ), while tert-butyl carbamates show upfield shifts due to steric shielding (e.g., δ 47.45–144.88 in ). The target compound’s nitro group is expected to align with δ 145–148 ppm.
  • HRMS : Accurate mass data (e.g., m/z 253.0979 in ) confirm molecular formulas and purity, critical for distinguishing positional isomers.

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via Friedel-Crafts alkylation , a method compatible with diverse electrophiles (e.g., nitroethyl groups). The target compound likely follows a similar pathway.

Physicochemical Properties :

  • Lipophilicity : The target compound’s N1-methyl and C2-phenyl groups increase hydrophobicity compared to simpler analogs (e.g., 3d in ).
  • Solubility : Halogen substituents (Cl, F) reduce aqueous solubility, whereas methoxy groups (e.g., 3c in ) may enhance it slightly.

Structural and Functional Implications

Methyl groups on the indole core (N1 or C2) sterically hinder rotation, affecting molecular conformation and intermolecular interactions.

The target compound’s chlorophenyl and nitroethyl groups may interact with hydrophobic pockets or hydrogen-bond acceptors in proteins.

Biological Activity

3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An indole core
  • A nitroethyl group
  • A 4-chlorophenyl substituent

This unique arrangement contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that derivatives of indole, including the target compound, exhibit significant antimicrobial properties. A study evaluated various indole derivatives against Mycobacterium tuberculosis (Mtb), revealing that some compounds demonstrated potent inhibitory effects against drug-resistant strains without cross-resistance to first-line treatments .

Table 1: Antimycobacterial Activity of Indole Derivatives

CompoundMIC (µM)Bactericidal ActivityToxicity (HepG2 Cells)
This compoundTBDYesLow
Indole Derivative 3r20YesNo

The above table summarizes the Minimum Inhibitory Concentration (MIC) values and toxicity profiles of related indole derivatives, indicating that the target compound may possess similar or enhanced efficacy.

Anticancer Properties

Indole derivatives have also been explored for their anticancer potential. Studies have shown that certain indoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms of action for this compound remain to be fully elucidated, but preliminary data suggest it may interact with key molecular targets involved in cancer progression.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects by:

  • Binding to specific receptors or enzymes
  • Modulating intracellular signaling pathways
  • Inducing oxidative stress in microbial cells

These interactions could lead to the observed antimicrobial and anticancer activities.

Case Studies and Research Findings

A notable study highlighted the synthesis and biological evaluation of various indole derivatives, including those similar to the target compound. The findings indicated that certain derivatives exhibited strong bactericidal activity against Mtb, with minimal toxicity towards mammalian cells .

Example Case Study

In a pharmacodynamic model assessing time-kill kinetics, one derivative showed a significant reduction in viable cell counts over time at concentrations near its MIC, demonstrating a promising profile for further development as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 3-[1-(4-chlorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole?

The compound can be synthesized via nitration or nitroso-derivative formation using nitrous acid (HNO₂) or nitrogen dioxide (NO₂). For example, 1-methyl-2-phenylindole reacts with nitrous acid in benzene to yield nitroso intermediates, which can be further reduced or functionalized . Multi-step strategies may involve tetrakis(dimethylamino)ethylene (TDAE) methodology for introducing nitro groups or coupling aromatic carbonyl derivatives .

Q. Key Reaction Conditions :

ReagentSolventTemperatureYield (%)Reference
HNO₂/CH₃COOHBenzeneRT~50-60
TDAE + NO₂DMF80°C~70

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • X-ray crystallography : Used to resolve the nitroethyl and chlorophenyl substituents’ spatial arrangement (e.g., Acta Crystallographica reports for analogous indoles) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2-8.1 ppm, nitro group coupling in ¹H NMR) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks for C₂₄H₂₀ClN₂O₂ at m/z 411.1) .

Q. What are the stability considerations for this compound under experimental conditions?

The nitro group may decompose under prolonged light exposure or high temperatures. Store in dark, inert conditions (argon atmosphere) at -20°C. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproducts be resolved during synthesis?

Contradictions often arise from solvent polarity or competing pathways. For example:

  • Byproduct analysis : Use LC-MS to detect azo-bis-indole derivatives, a common side product in nitration reactions .
  • Optimization : Adjust stoichiometry (e.g., NO₂:HNO₂ ratio) or switch to aprotic solvents (e.g., DMF) to suppress electrophilic side reactions .

Q. What computational methods are suitable for predicting the compound’s pharmacological activity?

  • Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes or nitroreductases, leveraging the nitro group’s redox activity .
  • QSAR modeling : Correlate substituent electronic effects (e.g., Cl, NO₂ Hammett constants) with cytotoxicity profiles .

Q. How can the nitroethyl group’s reactivity be exploited in medicinal chemistry applications?

The nitro group serves as a:

  • Prodrug activator : Reduced to amines by nitroreductases in hypoxic tumor environments, enabling targeted drug release .
  • Electrophilic warhead : Participate in Michael additions with cysteine residues in enzyme inhibition assays .

Q. What advanced spectroscopic techniques differentiate isomeric or polymorphic forms?

  • Solid-state NMR : Distinguishes polymorphs by analyzing ¹⁵N chemical shifts of the nitro group .
  • IR spectroscopy : Nitro stretching vibrations (~1520 cm⁻¹) vary with crystal packing .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in crystallographic data for analogous indole derivatives?

Cross-validate with:

  • CCDC databases : Compare unit cell parameters (e.g., space group P2₁/c for Seferoglu et al.’s structures) .
  • DFT calculations : Optimize geometry using Gaussian09 and compare bond lengths/angles with experimental data .

Q. What strategies optimize Suzuki-Miyaura cross-coupling for introducing the 4-chlorophenyl group?

  • Catalyst screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (e.g., DME/H₂O) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 85% yield .

Q. How can in vitro assays evaluate the compound’s nitroreductase-mediated cytotoxicity?

  • HCT-116 cell lines : Treat under hypoxic conditions (1% O₂) and measure IC₅₀ via MTT assay .
  • Enzymatic assays : Monitor NADPH consumption spectrophotometrically at 340 nm .

Safety and Handling

  • Toxicity : Nitro compounds may be mutagenic; use PPE (gloves, goggles) and work in fume hoods .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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